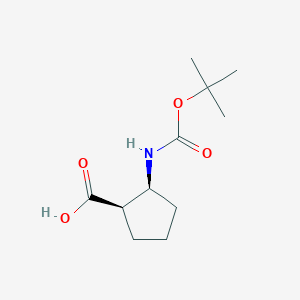

(1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid

Description

(1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is a Boc-protected amino acid derivative featuring a cyclopentane backbone. Its molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol (CAS: 192385-99-2). The compound is characterized by a stereospecific (1R,2S) configuration, where the tert-butoxycarbonyl (Boc) group protects the amino functionality, enhancing stability during synthetic processes. This compound is widely utilized in peptide synthesis and medicinal chemistry as a constrained amino acid analog, offering conformational rigidity compared to linear counterparts.

Properties

IUPAC Name |

(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEPEVBYNBQNED-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361460 | |

| Record name | (1R,2S)-2-[(tert-Butoxycarbonyl)amino]cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136315-70-3, 130981-12-3 | |

| Record name | (1R,2S)-2-[(tert-Butoxycarbonyl)amino]cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S)-2-(tert-Butoxycarbonylamino)cyclopentanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chiral Pool vs. Asymmetric Synthesis

Most methods derive the stereochemistry from chiral starting materials rather than asymmetric induction. For example, (1S,2R)-2-aminocyclopentanecarboxylic acid hydrochloride serves as a precursor in patent EP2173714B1, undergoing Boc protection to yield the (1R,2S) enantiomer via configuration inversion. This approach avoids racemization risks associated with de novo asymmetric catalysis.

Solvent and Temperature Effects

Polar aprotic solvents like tetrahydrofuran (THF) and acetonitrile dominate reported methods, with reactions conducted at 20–25°C to balance reaction rate and stereochemical fidelity. A study using THF/H2O (1:1) at 20°C achieved 82% yield in the oxidative cleavage step, highlighting the importance of mild conditions.

Two-Step Oxidative Cleavage Method

Step 1: Di-tert-butyl Dicarbonate-Mediated Boc Protection

Reagents : (1R,2S)-2-aminocyclopentanecarboxylic acid, di-tert-butyl dicarbonate, NaHCO3

Conditions : THF/H2O (1:1), 20°C, 12 h

Outcome : Intermediate tert-butyl ((1R,2S)-2-carboxycyclopentyl)carbamate forms quantitatively.

Step 2: RuCl3-Catalyzed Oxidative Cleavage

Reagents : NaIO4, RuCl3·H2O

Conditions : Acetonitrile/H2O (3:1), 20°C, 2 h

Yield : 82%

Mechanism : RuCl3 facilitates C–C bond cleavage via a diradical intermediate, preserving the (1R,2S) configuration.

Carbodiimide-Mediated Coupling Strategy

Reaction Setup

Reagents : (1R,2S)-3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid, HOBt, EDC, methylene chloride

Conditions : Room temperature, 20 min pre-activation followed by 12 h coupling

Product : tert-butyl ((1S,3S)-3-([(Z)-1-amino-2,2-difluoro-2-phenylethylidene]aminooxy)carbonyl)cyclopentyl)carbamate

Validation : HRMS (M+H)+: 398.18

Advantages

-

Eliminates racemization through carbodiimide activation

-

Compatible with acid-sensitive substrates

Resolution of Racemic Mixtures

Enzymatic Resolution

Hypothetical pathways using lipases or proteases might enantioselectively hydrolyze esters, but no experimental data exists in the reviewed literature.

Comparative Analysis of Methods

Analytical Validation Protocols

Chromatographic Purity

HPLC methods using C18 columns (e.g., 150 × 4.6 mm, 5 μm) with 0.1% TFA in H2O/MeCN gradients confirm >98% purity.

Spectroscopic Characterization

-

HRMS : Exact mass confirmation (e.g., m/z 229.27 for C11H19NO4)

-

NMR : Key signals include δ 1.44 (s, Boc CH3), 4.12 (m, cyclopentane CH–N), 10.2 (br s, COOH)

Industrial Scalability Considerations

Catalyst Recovery

RuCl3 recovery via extraction (ethyl acetate/10% HCl) reduces costs in large-scale oxidative cleavage.

Waste Stream Management

NaIO4 from Method 2 necessitates treatment with NaHSO3 to reduce iodate levels before disposal.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems could enhance heat transfer during exothermic Boc protection steps, but no published applications exist for this compound.

Biocatalytic Boc Protection

Novel acyltransferases (e.g., from Pseudomonas putida) show potential for enantioselective Boc group installation under aqueous conditions.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Synthesis

The primary application of (1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid lies in its role as an intermediate in the synthesis of various biologically active compounds. This includes:

- Peptidomimetics : These are compounds that mimic the structure and function of peptides, which can be crucial in drug development.

- Enzyme Inhibitors : The compound has been explored for its potential to inhibit specific enzymes linked to various diseases, making it a candidate for therapeutic agents targeting conditions such as cancer and metabolic disorders .

Medicinal Chemistry

In medicinal chemistry, the compound's unique structural features allow for modifications that enhance pharmacological properties. Its ability to undergo various chemical transformations makes it suitable for developing novel therapeutic agents with improved efficacy and reduced side effects .

Synthetic Organic Chemistry

The compound serves as a versatile intermediate in organic synthesis due to its functional groups that facilitate further reactions. It can participate in:

- Amination Reactions : Introducing amino groups into other molecules.

- Carboxylation Reactions : Adding carboxylic acid groups to different substrates.

These reactions highlight its potential for creating diverse chemical entities that may have significant biological activity .

Case Study 1: Development of Peptidomimetics

A study demonstrated the utility of this compound in synthesizing peptidomimetics that target specific receptors involved in metabolic regulation. Modifications to the Boc-protected amino group allowed researchers to tailor the compounds for enhanced receptor binding affinity.

Case Study 2: Enzyme Inhibition

Research has shown that derivatives of this compound can effectively inhibit enzymes associated with cancer proliferation pathways. The structural modifications facilitated by the cyclopentane framework have led to promising candidates for further development into anticancer drugs .

Mechanism of Action

The mechanism of action of (1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Cyclooctane Derivatives

The cyclooctane analog, (1R,2S)-2-(Boc-amino)cyclooctane-1-carboxylic acid (CAS: N/A), has a larger ring size (8-membered vs. 5-membered), leading to:

Substituted Cyclopentane Derivatives

- (1R,3S)-3-(Boc-amino)cyclopentanecarboxylic acid (CAS: 161660-94-2): Substitution at the 3-position instead of 2 alters hydrogen-bonding networks, reducing its affinity for serine/threonine proteases.

- 1-Amino-2-hydroxycyclopentanecarboxylic acid: Lacks the Boc group, making it more reactive but less stable. It mimics serine/threonine in enzymatic assays.

Functional Group Modifications

Ethyl Ester Derivatives

Ethyl (1R,2S)-2-((4-fluorobenzyl)amino)cyclopentanecarboxylate (CAS: 1033755-81-5) introduces a fluorinated benzyl group, enhancing lipophilicity (logP: 2.8 vs. 1.2 for the carboxylic acid) and blood-brain barrier permeability.

Hydroxy and Carbamoyl Derivatives

- (1S,2S,3S,4R)-3-Acetamido-4-carbamimidamido-2-hydroxycyclopentanecarboxylic acid : Features additional hydroxy and carbamimidoyl groups, enabling interactions with nucleic acids.

Biological Activity

(1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, commonly referred to as Boc-cyclopentane amino acid, is a chiral compound with significant implications in medicinal chemistry and peptide synthesis. This article explores its biological activity, synthesis methods, and potential applications in drug development.

- Molecular Formula : CHNO

- Molecular Weight : 229.28 g/mol

- CAS Number : 130981-12-3

- IUPAC Name : this compound

The compound features a tert-butoxycarbonyl (Boc) protecting group that enhances its stability and solubility in various solvents, making it suitable for synthetic applications.

The biological activity of this compound is primarily linked to its role as a building block in the synthesis of peptides and peptidomimetics. The presence of the Boc group allows for selective deprotection under mild conditions, facilitating the incorporation of this amino acid into larger peptide chains.

Applications in Medicinal Chemistry

- Peptidomimetics : The compound is utilized in the development of peptidomimetics that can mimic the structure and function of natural peptides while offering enhanced stability and bioavailability.

- Antibiotic Development : Research indicates that derivatives of this compound can serve as precursors for synthesizing β-lactams, which are crucial in antibiotic development .

- Cancer Therapeutics : Some studies suggest potential applications in creating compounds targeting cancer pathways through modified peptide structures .

Synthesis Methods

The synthesis of this compound often involves stereoselective alkylation techniques. Key steps include:

- Starting from l-isoserine derivatives.

- Utilizing diastereoselective alkylation methods to achieve the desired stereochemistry at the α position.

This synthetic route has been optimized to yield high purity products suitable for biological testing .

Study 1: Peptide Synthesis

In a study involving the synthesis of cyclic peptides, this compound was incorporated into a cyclic structure that exhibited enhanced binding affinity to specific protein targets. This study demonstrated the compound's utility in generating novel therapeutic agents with improved efficacy .

Study 2: Antibiotic Activity

Another research effort focused on modifying this amino acid to create β-lactam antibiotics. The resulting compounds showed promising antibacterial activity against resistant strains of bacteria, highlighting the potential for new drug development based on this scaffold .

Comparative Analysis Table

| Property/Activity | This compound | Other Amino Acids |

|---|---|---|

| Molecular Weight | 229.28 g/mol | Varies |

| Role in Peptide Synthesis | Building block for peptidomimetics | Varies |

| Stability | High due to Boc protection | Varies |

| Applications | Antibiotics, cancer therapeutics | Broad |

| Stereochemical Control | High; allows for precise incorporation into peptides | Varies |

Q & A

Basic Research Questions

Q. What are the key structural features of (1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, and how do they influence its reactivity in peptide synthesis?

- Answer : The compound contains a cyclopentane ring with a Boc-protected amino group (tert-butoxycarbonyl) at the 2-position and a carboxylic acid group at the 1-position. The stereochemistry (1R,2S) is critical for its role as a chiral building block in peptide synthesis. The Boc group enhances solubility in organic solvents and protects the amine during coupling reactions. The rigidity of the cyclopentane ring introduces conformational constraints, which can influence peptide backbone geometry and bioactivity .

Q. What are the standard synthetic routes for preparing this compound?

- Answer : A common method involves cyclopropanation of a precursor followed by Boc protection. For example, cyclopentane derivatives are synthesized via transition metal-catalyzed reactions (e.g., Rh or Pd catalysts) to establish stereochemistry. The Boc group is introduced using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA). Purification typically employs recrystallization or column chromatography to achieve >95% enantiomeric excess (ee) .

Q. How can researchers validate the purity and stereochemical integrity of this compound?

- Answer : Techniques include:

- HPLC : Chiral columns (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol to resolve enantiomers.

- NMR : - and -NMR to confirm Boc group integrity and cyclopentane ring substitution patterns.

- Mass Spectrometry : High-resolution MS (e.g., HRMS-ESI) to verify molecular weight (CHNO, exact mass 229.1267) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve stereoselectivity during the synthesis of this compound?

- Answer : Key factors include:

- Catalyst selection : Chiral Rh(II) or Cu(I) catalysts for asymmetric cyclopropanation.

- Temperature : Lower temperatures (0–5°C) reduce racemization during Boc protection.

- Solvent : Polar aprotic solvents (e.g., DCM or THF) enhance reaction control.

- Monitoring : Use in-situ FTIR or chiral HPLC to track enantiomeric excess during synthesis .

Q. What strategies mitigate stability issues of the Boc group under acidic or basic conditions?

- Answer : The Boc group is labile under strong acids (e.g., TFA) but stable in mild bases. To prevent premature deprotection:

- Avoid prolonged exposure to acidic environments during purification.

- Use neutral buffers (pH 6–8) in aqueous reactions.

- Store the compound at –20°C in anhydrous solvents (e.g., DMF or DMSO) to limit hydrolysis .

Q. How do structural modifications (e.g., fluorination or methyl substitution) impact the compound’s utility in drug discovery?

- Answer : Comparative studies with analogues (e.g., difluoromethyl or trifluoromethyl derivatives) show:

- Fluorine : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration.

- Methyl groups : Increase steric hindrance, altering binding affinity to targets like proteases or GPCRs.

- Data-driven design : Use computational modeling (e.g., DFT) to predict substituent effects on conformation and reactivity .

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

- Answer : Contradictions often arise from variations in assay conditions or impurities. Recommendations:

- Reproduce assays : Use standardized protocols (e.g., enzyme inhibition with ATPase at pH 7.4).

- Control impurities : Characterize byproducts (e.g., de-Boc derivatives) via LC-MS.

- Meta-analysis : Compare data across studies, noting differences in cell lines (e.g., HEK293 vs. CHO) or incubation times .

Methodological Guidelines

- Stereochemical Analysis : Use X-ray crystallography (if crystalline) or NOESY NMR to confirm the 1R,2S configuration .

- Scale-Up Challenges : For gram-scale synthesis, optimize solvent volume (≤5 mL/g substrate) and catalyst loading (0.5–1 mol%) to reduce costs .

- Application in Drug Design : Incorporate the compound into peptidomimetics targeting proteases (e.g., HCV NS3/4A) by leveraging its constrained geometry to enhance binding specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.